molecular formula C7H4ClF3O4S2 B1464665 2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride CAS No. 77797-87-6

2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride

Cat. No. B1464665
CAS RN: 77797-87-6
M. Wt: 308.7 g/mol
InChI Key: OHTWWXFKNQKHNT-UHFFFAOYSA-N
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Description

2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 77797-87-6 . It has a molecular weight of 308.69 and its IUPAC name is 2-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClF3O4S2/c8-17(14,15)6-4-2-1-3-5(6)16(12,13)7(9,10)11/h1-4H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : 2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride is used in chemical synthesis . It’s a valuable compound for creating sulfonyl fluorides .
    • Methods of Application : This compound can be synthesized from abundant and inexpensive sulfonates or sulfonic acids through a cascade process . The process features mild reaction conditions using readily available and easy-to-operate reagents .
    • Results or Outcomes : The result of this process is the production of highly valuable sulfonyl fluorides .
  • Medicinal Chemistry and Chemical Biology

    • Summary of Application : Sulfonyl fluorides, such as 2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride, are used as electrophilic warheads by both medicinal chemists and chemical biologists .
    • Methods of Application : The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
    • Results or Outcomes : The use of sulfonyl fluorides in medicinal chemistry and chemical biology has led to the development of new synthetic methods and the discovery of new compounds .
  • Development of New Synthetic Methods

    • Summary of Application : Sulfonyl fluorides, such as 2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride, have been used as targets and substrates in the development of new synthetic methods .
    • Methods of Application : New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Employing non-sulfur-containing substrates has led to the development of transition-metal-catalysed processes based on palladium, copper, and nickel .
    • Results or Outcomes : The use of sulfonyl fluorides in the development of new synthetic methods has led to the discovery of new synthetic approaches and the production of new compounds .
  • Drug Discovery and Materials Science

    • Summary of Application : Sulfonyl fluorides have found widespread applications in drug discovery and materials science .
    • Methods of Application : Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
    • Results or Outcomes : This method has led to the synthesis of diverse functionalized sulfonyl fluorides .
  • Sulfur(VI) Fluoride Exchange (SuFEx) Processes

    • Summary of Application : The advent of Sulfur(VI) Fluoride Exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond .
    • Methods of Application : Among these, sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
    • Results or Outcomes : This Review provides an overview of the challenges in the efficient synthesis and manipulation of these intriguing functional groups .
  • Fluorosulfonylation with Fluorosulfonyl Radicals

    • Summary of Application : Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
    • Methods of Application : This highlight provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
    • Results or Outcomes : This method has led to the synthesis of diverse functionalized sulfonyl fluorides .

properties

IUPAC Name

2-(trifluoromethylsulfonyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O4S2/c8-17(14,15)6-4-2-1-3-5(6)16(12,13)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTWWXFKNQKHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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